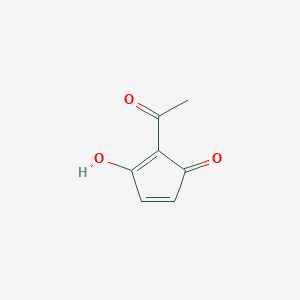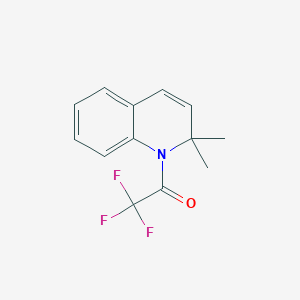
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline compounds are essential scaffolds in drug discovery and play a significant role in medicinal chemistry due to their biological and pharmaceutical activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach protocols . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . For the specific synthesis of 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-quinoline, a common approach involves the reaction of 2-ethynylanilines with an N,O-acetal in the presence of CuBr2 and trifluoroacetic acid (TFA) as catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale synthesis protocols that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Hydroxyquinoline: Exhibits unique tautomeric forms and is used in various pharmaceutical applications.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in drug development
Uniqueness
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and enhances its biological activity. This modification can improve the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
828938-88-1 |
|---|---|
Fórmula molecular |
C13H12F3NO |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
1-(2,2-dimethylquinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H12F3NO/c1-12(2)8-7-9-5-3-4-6-10(9)17(12)11(18)13(14,15)16/h3-8H,1-2H3 |
Clave InChI |
GIGHJCCDFNMYTL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=CC=CC=C2N1C(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
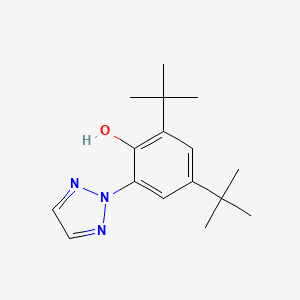
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)


![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
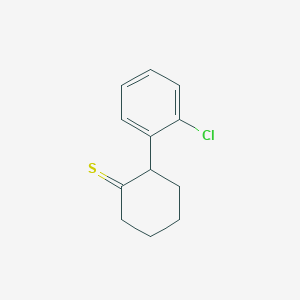
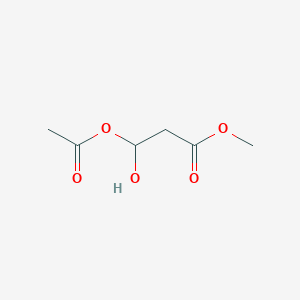

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
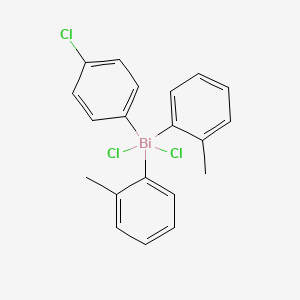
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
